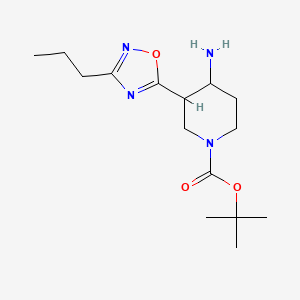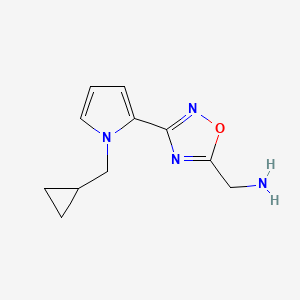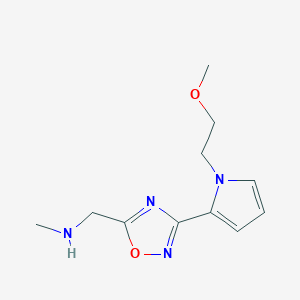![molecular formula C12H16N2O2 B1475770 4-(2-氨基乙基)-2-甲基-4,5-二氢苯并[f][1,4]恶杂环-3(2H)-酮 CAS No. 2092716-60-2](/img/structure/B1475770.png)
4-(2-氨基乙基)-2-甲基-4,5-二氢苯并[f][1,4]恶杂环-3(2H)-酮
描述
The compound seems to be a derivative of dibenzoxazepinamines . Dibenzoxazepinamines are a class of heterocyclic compounds that have been studied for their potential in various applications .
Synthesis Analysis
Dibenzoxazepinamines can be synthesized from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The synthesis process is base-promoted and can be performed under metal-free conditions .科学研究应用
抗菌活性
一系列 4-取代苯基-4,5-二氢苯并[f][1,4]恶杂环-3(2H)-硫酮已被合成并评估了对一组微生物的体外抗菌活性,包括金黄色葡萄球菌、粪肠球菌、铜绿假单胞菌、大肠杆菌和白色念珠菌。一些化合物表现出显着的抗菌活性,它们的效力与理化描述符和理论描述符相关,表明在开发抗菌剂中具有潜在应用 (Ağırbaş, Kemal, & Budak, 2011)。
合成和结构分析
该化合物及其衍生物一直是各种合成策略的重点。例如,已经报道了 Ugi 反应中的远程非对映选择性,用于四氢苯并[f][1,4]恶杂环的立体控制和多样性定向合成,展示了一种在几步中非对映选择性制备和引入类药物化合物多样性的方法 (Banfi 等人,2013)。
杀菌活性
(E)-5-(甲氧基亚氨基)-3,5-二氢苯并[e][1,2]恶杂环-4(1H)-酮类似物对八种植物病原真菌表现出中等到高的活性,表明它们作为杀菌剂候选物在作物保护中的潜力。这表明它们在农业科学中用于管理作物中的真菌感染的效用 (Yang 等人,2017)。
抗精神病和催眠药
已探索合成 7-取代-3,4-二氢苯并[f][1,4]恶杂环-5(2H)-酮的抗惊厥和催眠作用。这些化合物在最大电休克 (MES) 试验中显示出抗惊厥活性,其中一种化合物显示出显着的催眠作用,增强了动物模型中戊巴比妥诱导的睡眠 (Deng 等人,2011)。
作用机制
Target of Action
The primary target of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .
Mode of Action
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, also known as ABO, interacts with ANXA7 and inhibits its function . This interaction suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF), which is often used as a biological marker for senescent cells .
Biochemical Pathways
The compound affects the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway . ABO decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This modulation of the AMPK/mTOR pathway indirectly regulates HP1γ phosphorylation .
Result of Action
The inhibition of ANXA7 by 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one results in the suppression of SAHF formation and senescence . This leads to the inhibition of the senescence of human dermal fibroblasts (HDFs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one. For instance, the presence of an AMPK activator or mTOR inhibitor can prevent ABO from increasing HP1γ phosphorylation
生化分析
Biochemical Properties
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with nitric oxide synthase, endothelial, influencing the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound may interact with other enzymes involved in oxidative stress responses, such as those related to antioxidant activity .
Cellular Effects
The effects of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the AMPK/mTOR pathway, which plays a crucial role in cellular energy homeostasis and metabolism . This compound’s impact on gene expression can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with nitric oxide synthase can modulate nitric oxide production, affecting various physiological processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the cAMP signaling pathway, which is essential for cellular communication and metabolic regulation . Additionally, this compound can affect the biosynthesis of secondary metabolites, contributing to its diverse biochemical activities .
Transport and Distribution
The transport and distribution of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in mitochondria can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is vital for comprehending its biochemical and cellular effects.
属性
IUPAC Name |
4-(2-aminoethyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(15)14(7-6-13)8-10-4-2-3-5-11(10)16-9/h2-5,9H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQHFIEXYXWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)


![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)









